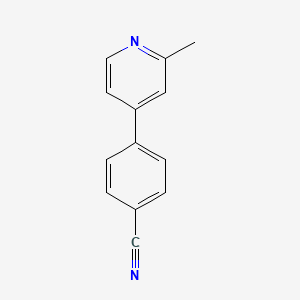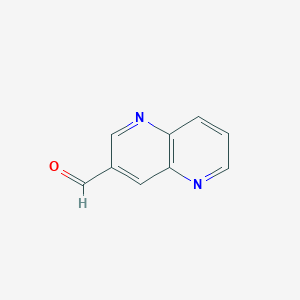
2-(4-Chlorobenzoyl)-5-methylpyridine
Descripción general
Descripción
2-(4-Chlorobenzoyl)-5-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 4-Chloro-2-methyl-5-pyridin-2-yl-benzamide and is a member of the pyridine family.
Aplicaciones Científicas De Investigación
Synthesis of Tricyclic Benzodiazepines
2-(4-Chlorobenzoyl)-5-methylpyridine can be used in the synthesis of tricyclic benzodiazepines . These compounds have attracted great attention from pharmaceutical chemists as possible scaffolds for the design and discovery of new anticancer compounds .
Anticancer Research
The tricyclic benzodiazepine analogues, synthesized using 2-(4-Chlorobenzoyl)-5-methylpyridine, exhibit potent inhibition effects on human DNA ligase . This makes them potential candidates for anticancer research.
Microbial Dehalogenation
2-(4-Chlorobenzoyl)-5-methylpyridine could potentially be a substrate for microbial dehalogenation . Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, which is a key step in the biodegradation of halogenated organic pollutants .
Environmental Bioremediation
Given its potential as a substrate for microbial dehalogenation, 2-(4-Chlorobenzoyl)-5-methylpyridine could be used in environmental bioremediation strategies to remove and detoxify halogenated pollutants .
Analgesic Research
Salicylaldehyde 2-chlorobenzoyl hydrazone, a derivative of 2-(4-Chlorobenzoyl)-5-methylpyridine, has been evaluated in animal models for its potential analgesic (pain-relieving) properties .
Anti-Inflammatory Research
In addition to its potential analgesic properties, salicylaldehyde 2-chlorobenzoyl hydrazone has also been studied for its potential anti-inflammatory activities .
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, has been reported to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
A related compound, 4-chlorobenzoate, is known to be involved in the degradation pathway in certain bacteria, where it is transformed into 4-chlorobenzoyl coa and amp .
Pharmacokinetics
For instance, benzoic acid, a structurally related compound, has a water solubility of 136mg/L at 20℃ .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXASJFOAWGKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241215 | |
| Record name | (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-5-methylpyridine | |
CAS RN |
1187166-39-7 | |
| Record name | (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)